molecular formula C26H33N3O5S2 B11226110 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11226110
M. Wt: 531.7 g/mol
InChI Key: KFIMCHMUEXCSOA-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzamido group: This step involves the coupling of the thienopyridine core with a benzamido derivative.

    Sulfonamide formation: The bis(prop-2-en-1-yl)sulfamoyl group is introduced through sulfonamide coupling reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: These compounds share the thienopyridine core and have similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar chemical reactivity and biological properties.

Uniqueness

ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H33N3O5S2

Molecular Weight

531.7 g/mol

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H33N3O5S2/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30)

InChI Key

KFIMCHMUEXCSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

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